N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(methylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-[2-(4-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O3S2/c1-11-10-16(21-18(25)12-6-3-4-9-15(12)29(2,26)27)24(23-11)19-22-17-13(20)7-5-8-14(17)28-19/h3-10H,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGIXZDVXMJZZOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2S(=O)(=O)C)C3=NC4=C(C=CC=C4S3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(methylsulfonyl)benzamide is a synthetic compound with potential applications in medicinal chemistry, particularly for its biological activity. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
IUPAC Name: this compound
Molecular Formula: C16H16FN3O2S2
Molecular Weight: 367.44 g/mol
The compound features a complex structure that includes a fluorobenzo[d]thiazole moiety, a pyrazole ring, and a methylsulfonyl group, which contribute to its diverse biological activities.
Synthesis Overview
The synthesis of this compound typically involves several key steps:
- Formation of the Benzothiazole Ring: The benzothiazole component is synthesized from 4-fluorobenzoic acid and 2-aminothiophenol.
- Pyrazole Formation: The pyrazole ring is constructed through the reaction of an appropriate hydrazine derivative with an α,β-unsaturated carbonyl compound.
- Amidation Reaction: The final step involves the reaction of the pyrazole derivative with a methylsulfonyl chloride to form the desired amide compound.
Antimicrobial Properties
Studies have indicated that compounds containing the benzo[d]thiazole moiety exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Anticancer Activity
Recent research has highlighted the potential anticancer properties of this compound. In vitro studies demonstrated that it can inhibit cell proliferation in various cancer cell lines, including lung and breast cancer cells. The observed IC50 values for these activities ranged from 6 to 20 µM, indicating moderate potency compared to established chemotherapeutics .
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| HCC827 | 6.26 ± 0.33 | High |
| NCI-H358 | 6.48 ± 0.11 | High |
| MCF7 | 15.00 ± 1.00 | Moderate |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: It may inhibit enzymes involved in cell proliferation and survival pathways.
- Receptor Modulation: Potential interactions with various receptors could lead to altered signaling pathways that affect cellular growth and apoptosis.
Case Studies and Research Findings
Several studies have investigated the biological activity of thiazole derivatives similar to this compound:
- Thiazole Derivatives as Antimalarial Agents: A study reported that modifications in thiazole-based compounds significantly enhanced their antimalarial activity against Plasmodium falciparum, suggesting structural optimizations could lead to more effective therapeutics .
- Cytotoxicity Assessments: Research on hybrid phthalimido-thiazoles showed promising leishmanicidal activity with low cytotoxicity towards mammalian cells, indicating potential for developing new treatments for leishmaniasis .
- Structure-Activity Relationship (SAR) Studies: SAR analyses have revealed that electron-withdrawing groups at specific positions on the thiazole ring enhance biological activity, guiding future design strategies for more effective compounds .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Substituent Variations
Key Observations :
Key Observations :
- The target compound’s synthesis likely requires multi-step coupling, contrasting with the one-step cyclization used for triazole-thiones ().
- Sodium hydroxide-mediated cyclization () is efficient for triazole formation but may degrade acid-sensitive groups like methylsulfonyl .
Spectral and Physicochemical Properties
Table 3: Spectral Data Comparison
Key Observations :
- The absence of ν(S-H) (~2500–2600 cm⁻¹) in triazole-thiones () confirms thione tautomer dominance, similar to the target compound’s stable sulfonyl group .
- Methylsulfonyl in the target compound introduces distinct ¹³C-NMR signals (~45 ppm for SO₂-CH₃) compared to phenylsulfonyl groups (~110 ppm) in .
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what key intermediates are involved?
The synthesis typically involves multi-step reactions starting with the formation of the pyrazole core, followed by functionalization with fluorobenzo[d]thiazole and methylsulfonylbenzamide groups. Key intermediates include:
- 4-Fluorobenzo[d]thiazol-2-amine : Used to introduce the fluorinated heterocyclic moiety via nucleophilic substitution or coupling reactions.
- 3-Methyl-1H-pyrazol-5-amine : Forms the central pyrazole scaffold, often synthesized via cyclization of β-ketoesters with hydrazine derivatives. Reaction conditions (e.g., DMF as solvent, K₂CO₃ as base) and catalysts (e.g., Pd for cross-coupling) are critical for yield optimization .
Q. Which spectroscopic techniques are essential for confirming the structure of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm substituent positions. For example, the methylsulfonyl group shows a singlet at ~3.3 ppm (¹H) and 44–46 ppm (¹³C). The fluorobenzo[d]thiazole proton signals appear as distinct doublets due to fluorine coupling .
- IR Spectroscopy : Characteristic peaks include C=O stretching (~1680 cm⁻¹, benzamide) and S=O vibrations (~1150–1250 cm⁻¹, methylsulfonyl) .
- Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
Q. What protocols are recommended for purity assessment during synthesis?
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica plates and UV visualization.
- Elemental Analysis : Validates purity by comparing experimental vs. calculated C/H/N/S percentages.
- HPLC : Quantifies impurities using reverse-phase columns (C18) and UV detection at 254 nm .
Advanced Research Questions
Q. How can reaction yields be optimized under varying solvent and catalyst conditions?
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in coupling reactions but may increase side products. Switching to THF or dichloromethane reduces byproduct formation in sensitive steps .
- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency between pyrazole and fluorobenzo[d]thiazole units. Microwave-assisted synthesis reduces reaction time and improves regioselectivity .
- Temperature Control : Lower temperatures (0–5°C) minimize decomposition of reactive intermediates like acyl chlorides .
Q. How do structural modifications (e.g., fluorobenzo[d]thiazole vs. benzothiazole) impact biological activity?
- Fluorine Substitution : The 4-fluoro group on the benzo[d]thiazole enhances metabolic stability and membrane permeability compared to non-fluorinated analogs. This modification also alters π-stacking interactions in target binding pockets .
- Methylsulfonyl vs. Sulfonamide : Methylsulfonyl groups improve solubility and hydrogen-bonding capacity, critical for kinase inhibition. Replacing it with a sulfonamide reduces potency in COX-2 inhibition assays .
Q. What strategies resolve contradictions between computational docking predictions and experimental bioactivity data?
- Ensemble Docking : Test multiple protein conformations (e.g., from molecular dynamics simulations) to account for binding site flexibility.
- Binding Free Energy Calculations : Use MM-GBSA or MM-PBSA to refine docking scores and correlate with IC₅₀ values.
- Experimental Validation : Perform site-directed mutagenesis on key residues (e.g., catalytic lysine or aspartate) to confirm predicted interactions .
Q. How are unexpected byproducts characterized during synthesis?
- LC-MS/MS : Identifies minor impurities via fragmentation patterns. For example, oxidation of the thiazole ring generates sulfoxide derivatives detectable at [M+16]⁺.
- X-ray Crystallography : Resolves ambiguous structures (e.g., regioisomers) by providing definitive bond lengths and angles .
- Isotopic Labeling : ¹⁸O or ²H labeling tracks oxygen or proton sources in hydrolysis or rearrangement byproducts .
Methodological Considerations
Q. What in vitro assays are suitable for evaluating this compound’s biological activity?
- Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays with recombinant kinases (e.g., JAK2, EGFR).
- Antimicrobial Activity : Perform broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations via nonlinear regression .
Q. How is metabolic stability assessed in hepatic microsome models?
- Incubation Conditions : Use pooled human liver microsomes (0.5 mg/mL) with NADPH regeneration systems.
- LC-MS Quantification : Monitor parent compound depletion over 60 minutes. Calculate intrinsic clearance (CLint) using the in vitro half-life method .
Data Analysis and Reporting
Q. How should researchers address batch-to-batch variability in biological activity data?
- Strict QC Protocols : Standardize synthesis (e.g., ≥95% purity by HPLC) and storage conditions (desiccated, -20°C).
- Statistical Analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to identify outliers.
- Bioactivity Confirmation : Repeat assays in independent labs to validate reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
